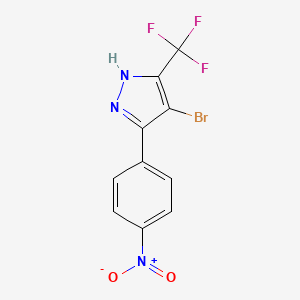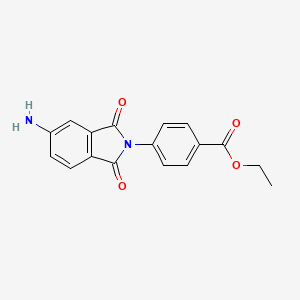![molecular formula C15H14N4O5S2 B11095368 2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B11095368.png)
2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL (E)-3-(4-NITROPHENYL)-2-PROPENOATE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an ethylsulfanyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL (E)-3-(4-NITROPHENYL)-2-PROPENOATE typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The ethylsulfanyl group is then introduced via nucleophilic substitution reactions.
The next step involves the formation of the ester linkage, which can be accomplished through esterification reactions using appropriate carboxylic acids and alcohols
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL (E)-3-(4-NITROPHENYL)-2-PROPENOATE can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Derivatives with different substituents on the thiadiazole ring.
Scientific Research Applications
2-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL (E)-3-(4-NITROPHENYL)-2-PROPENOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL (E)-3-(4-NITROPHENYL)-2-PROPENOATE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The nitrophenyl group can interact with electron-rich sites in proteins or nucleic acids, while the thiadiazole ring can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2-ETHYLSULFANYL-4-ME-6-PH-1,6-DIHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER
- Phenylboronic pinacol esters
Uniqueness
2-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL (E)-3-(4-NITROPHENYL)-2-PROPENOATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H14N4O5S2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C15H14N4O5S2/c1-2-25-15-18-17-14(26-15)16-12(20)9-24-13(21)8-5-10-3-6-11(7-4-10)19(22)23/h3-8H,2,9H2,1H3,(H,16,17,20)/b8-5+ |
InChI Key |
TVYXOSGIRGNWMU-VMPITWQZSA-N |
Isomeric SMILES |
CCSC1=NN=C(S1)NC(=O)COC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[(4-methoxy-6-methylpyrimidin-2-yl)oxy]benzoate](/img/structure/B11095294.png)
![N-Allyl-6-ethoxy-N'-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11095302.png)
![N-(2-butyl-3-propylquinolin-4-yl)-2-[4-(phenylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B11095311.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(4-methylphenyl)pyridine-2-carboxamide](/img/structure/B11095330.png)
![2-Amino-4-(3-methylthiophen-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11095332.png)
![N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11095341.png)
![N-tert-butyl-2-{2-[(3-methylphenoxy)acetyl]hydrazinyl}-2-oxoacetamide](/img/structure/B11095345.png)

![2-(2-chloro-4-fluorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11095358.png)
![N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11095361.png)
![(4-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11095372.png)
![2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11095378.png)
![Methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate](/img/structure/B11095385.png)
